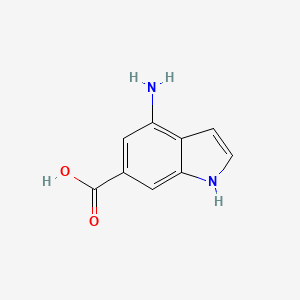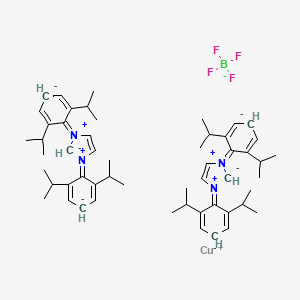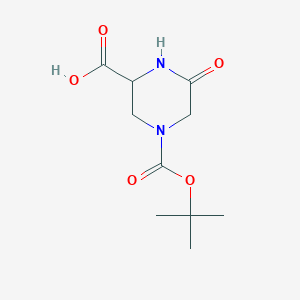
6-Isothiocyanatoquinoline
Overview
Description
6-Isothiocyanatoquinoline is a bioactive compound with the molecular formula C10H6N2S . It is used in various applications due to its bioactive properties.
Synthesis Analysis
The synthesis of isothiocyanates, which 6-Isothiocyanatoquinoline is a type of, has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .
Scientific Research Applications
Antimalarial Properties
8-Aminoquinolines, a class related to 6-Isothiocyanatoquinoline, have been pivotal in the treatment of latent malaria, offering significant insights into clinical and public health practices. The technical genesis and evolution of 8-aminoquinoline therapy reveal a history of revolutionary scientific discoveries, including their use in combating malaria relapses. These compounds have been instrumental in the fight against endemic malaria, though they have also been associated with hemolytic toxicity in certain patients (Baird, 2019).
Anticancer Applications
Research on compounds similar to 6-Isothiocyanatoquinoline, such as indenopyrazoles and isoquinoline alkaloids, has shown promising antiproliferative activity against human cancer cells. Compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have been identified as potential tubulin polymerization inhibitors, indicating a significant role in cancer therapy (Minegishi et al., 2015).
DNA Interaction and Drug Design
Isoquinoline alkaloids, including structures related to 6-Isothiocyanatoquinoline, are vital in biomedical research and drug design due to their potential anticancer properties. Their interaction with nucleic acids, specifically DNA, has been a subject of extensive study. This interaction offers a pathway for developing new therapeutic agents with improved specificity and efficacy (Bhadra & Kumar, 2011).
Inhibitory Effects in Tumor Development
The isoquinoline derivative 6(5H)-phenanthridinone, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has shown marked inhibitory effects in tumor-cell development. This compound, when associated with antineoplastic drugs, leads to a significant reduction in tumor cell proliferation, highlighting its potential as a therapeutic agent in cancer treatment (Weltin et al., 1994).
properties
IUPAC Name |
6-isothiocyanatoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c13-7-12-9-3-4-10-8(6-9)2-1-5-11-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGBLQDZQOWPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=C=S)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isothiocyanatoquinoline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

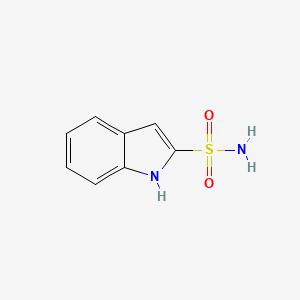

![1-[4-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B3178918.png)
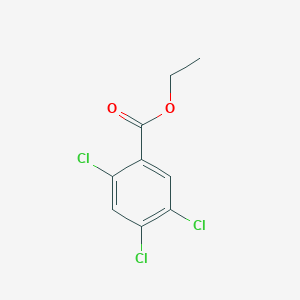
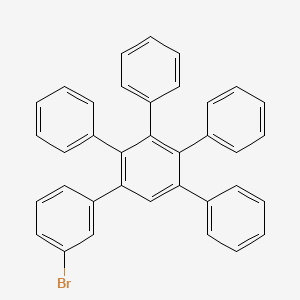
![Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3178954.png)
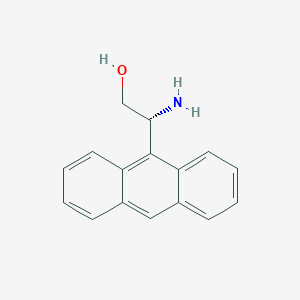

![Sodium 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B3178974.png)
![(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)](/img/structure/B3178982.png)

